LogP Reduction and Enhanced Aqueous Solubility
The target compound exhibits a computed XLogP3 of −0.8, whereas the unsubstituted parent piperazine-2-carbonitrile (CAS 187589-36-2) has a reported LogP of −0.27 [1]. This represents a LogP reduction of approximately 0.53 log units, indicating that the 3-fluoro-2-hydroxypropyl substituent substantially increases hydrophilicity beyond what either the fluorine or hydroxyl group would achieve alone. This shift is consistent with the introduction of both a hydrogen-bond donor and an electron-withdrawing fluorine in the side chain [1].
Supports aqueous solubility for in vitro assay compatibility.
Computed values; experimental logP may differ.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = −0.8 (PubChem); LogP = −0.886 (Leyan computed) |
| Comparator Or Baseline | Piperazine-2-carbonitrile (CAS 187589-36-2): LogP = −0.27 |
| Quantified Difference | ΔLogP ≈ −0.53 to −0.62 (target more hydrophilic) |
| Conditions | Computed values from PubChem XLogP3 3.0 and vendor-provided computational predictions |
Why This Matters
A lower LogP translates to higher aqueous solubility, which is critical for in vitro assay compatibility (reduced DMSO precipitation) and may facilitate formulation for in vivo studies, directly influencing procurement decisions when selecting among piperazine-2-carbonitrile analogs.
- [1] PubChem. 1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile. CID 131046615. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/131046615 View Source
